molecular formula C13H16N2O2S2 B14172670 3-(2-Methoxyethoxy)-5-{[(3-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole CAS No. 922505-60-0

3-(2-Methoxyethoxy)-5-{[(3-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole

Cat. No.: B14172670
CAS No.: 922505-60-0
M. Wt: 296.4 g/mol
InChI Key: VFQFIQYUXVMCGA-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)-5-{[(3-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethoxy)-5-{[(3-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-methylbenzyl chloride with sodium thiolate to form the corresponding sulfide. This intermediate is then reacted with 2-methoxyethanol and a thiadiazole precursor under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethoxy)-5-{[(3-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Methoxyethoxy)-5-{[(3-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an antimicrobial agent. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.

Medicine

In medicine, this compound has shown promise as a therapeutic agent

Industry

In industry, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and materials science.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)-5-{[(3-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anti-inflammatory effects. The thiadiazole ring plays a crucial role in its binding to these targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyethoxy)-5-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole
  • 3-(2-Methoxyethoxy)-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole

Uniqueness

Compared to similar compounds, 3-(2-Methoxyethoxy)-5-{[(3-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole exhibits unique properties due to the position of the methyl group on the phenyl ring. This structural difference can influence the compound’s reactivity and interaction with biological targets, making it distinct in its applications.

Properties

CAS No.

922505-60-0

Molecular Formula

C13H16N2O2S2

Molecular Weight

296.4 g/mol

IUPAC Name

3-(2-methoxyethoxy)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-thiadiazole

InChI

InChI=1S/C13H16N2O2S2/c1-10-4-3-5-11(8-10)9-18-13-14-12(15-19-13)17-7-6-16-2/h3-5,8H,6-7,9H2,1-2H3

InChI Key

VFQFIQYUXVMCGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC(=NS2)OCCOC

Origin of Product

United States

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